3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-methyl-5-methylsulfonyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-5-4(9-6-3)10(2,7)8/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNNXYLNYDHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958903 | |
| Record name | 5-(Methanesulfonyl)-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37864-85-0 | |
| Record name | 1,2,4-Thiadiazole, 3-methyl-5-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037864850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Methanesulfonyl)-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties
3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole (molecular formula $$ \text{C}4\text{H}6\text{N}2\text{O}2\text{S}_2 $$, molecular weight 178.2 g/mol) features a 1,2,4-thiadiazole core substituted with methyl and methylsulfonyl groups at positions 3 and 5, respectively. The sulfonyl group enhances electrophilicity, making the compound amenable to further functionalization. Its crystalline structure and stability under ambient conditions facilitate storage and handling.
Synthetic Methodologies
Oxidation of 3-Methyl-5-methylthio-1,2,4-thiadiazole
The most direct route involves oxidizing the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using peracids or peroxides.
Protocol from US Patent 3692794A
Reagents :
- 3-Methyl-5-methylthio-1,2,4-thiadiazole
- m-Chloroperbenzoic acid (m-CPBA, 87%)
- Chloroform (solvent)
- Sodium bicarbonate (aqueous workup)
Procedure :
- Dissolve 10 g of 3-methyl-5-methylthio-1,2,4-thiadiazole in 200 mL chloroform.
- Add 35.4 g m-CPBA in 400 mL chloroform dropwise at 0°C.
- Warm to room temperature and stir overnight.
- Filter, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.
- Recrystallize from ethanol to obtain white crystals (m.p. 93–95°C).
Mechanistic Insight :
m-CPBA oxidizes the thioether via a two-electron transfer process, forming a sulfoxide intermediate before reaching the sulfone.
Alternative Oxidizing Agents
Monoperphthalic acid in diethyl ether at 10°C also achieves sulfonylation, yielding 3-ethyl-5-methylsulfonyl derivatives after distillation.
Cyclization Routes via Thiadiazole Ring Formation
Bromine-Mediated Cyclization (WO2020128003A1)
Reagents :
- $$ \text{D}_3 $$-Acetamidine
- Bromine ($$ \text{Br}_2 $$)
- Potassium thiocyanate ($$ \text{KSCN} $$)
- Sodium methoxide ($$ \text{NaOMe} $$)
Procedure :
- React $$ \text{D}_3 $$-acetamidine with bromine and KSCN in methanol.
- Add NaOMe to deprotonate and facilitate cyclization.
- Extract with ethyl acetate and isolate the product (isotopic purity ≥95%).
Optimization :
Hypochlorite-Mediated Cyclization (WO2020128003A1)
Reagents :
- $$ \text{D}_3 $$-Acetamidine
- Sodium hypochlorite ($$ \text{NaOCl} $$)
- Thiocyanate ($$ \text{SCN}^- $$)
Procedure :
- Treat $$ \text{D}_3 $$-acetamidine with NaOCl in water at 0–5°C to form an intermediate chloramine.
- Add KSCN in dry methanol to induce cyclization.
- Extract with ethyl acetate and crystallize.
Advantages :
Nucleophilic Substitution of Methylsulfonyl Precursors
While less common, methylsulfonyl groups can be introduced via displacement of leaving groups. For example, J-Stage reports nucleophilic substitution on 5-(pyridyl)-1,3,4-thiadiazoles using methylsulfonyl anions. However, this method requires pre-functionalized substrates and is less efficient for 1,2,4-thiadiazoles.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Hazards |
|---|---|---|---|---|
| Oxidation (m-CPBA) | Moderate | ≥95% | High | Peracid handling |
| Bromine Cyclization | High | ≥90% | Moderate | Bromine toxicity |
| Hypochlorite Cyclization | High | ≥95% | High | Low-temperature control |
Note: Yields inferred from procedural descriptions in patents.
Reaction Optimization and Troubleshooting
Oxidation Side Reactions
Over-oxidation to sulfonic acids is mitigated by:
Industrial-Scale Considerations
- Cost Efficiency : Hypochlorite route preferred due to NaOCl affordability.
- Waste Management : Quenching excess iodine with $$ \text{Na}2\text{S}2\text{O}_3 $$ reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole include:
*Note: Data for this compound is inferred from analogs.
Physicochemical Properties
- Electron-Withdrawing Effects: Methylsulfonyl groups increase polarity and reduce basicity compared to amino or alkyl substituents. For example, 5-Chloro-3-ethyl-1,2,4-thiadiazole has a predicted pKa of 0.24, whereas amino-substituted analogs (e.g., 5-Amino-3-phenyl-) are more basic.
- Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points. For instance, 4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (a triazole analog) shows enhanced thermal stability due to the sulfonyl group.
Biological Activity
3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of Thiadiazoles
Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The 1,2,4-thiadiazole scaffold is particularly noted for its wide range of biological activities. Compounds with this structure have been studied extensively for their potential therapeutic applications in various fields, including oncology and infectious diseases.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 28 |
| This compound | Escherichia coli | 22 |
| This compound | Candida albicans | 32 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.44 |
| A549 | 3.24 |
These findings indicate that the compound may induce cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells.
3. Anti-inflammatory Activity
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation markers.
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives based on the thiadiazole scaffold were synthesized to evaluate their biological activities. Notably, compounds with methylsulfonyl substitutions showed enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
SAR studies have revealed that modifications at specific positions on the thiadiazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at the 5-position enhances anticancer efficacy while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-methyl-5-methylsulfonyl-1,2,4-thiadiazole?
- Methodology : Optimize nucleophilic substitution reactions using intermediates like 3-mercapto-1,2,4-thiadiazole derivatives. For example, methylsulfonyl groups can be introduced via oxidation of methylthio precursors (e.g., using H2O2/acetic acid or KMnO4 under controlled conditions). Reaction conditions (solvent, temperature, catalyst) should be tailored to minimize side reactions, as demonstrated in S-alkylation protocols for analogous thiadiazoles .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl (δ ~2.5 ppm) and methylsulfonyl (δ ~3.3 ppm) groups.
- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1300–1150 cm<sup>−1</sup>).
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
- Elemental Analysis : Match calculated and observed C, H, N, S percentages .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology :
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare inhibition zones with standard antibiotics.
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values.
- Enzyme Inhibition : Test against targets like acetylcholinesterase or urease using spectrophotometric methods .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., bacterial dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS).
- ADME Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).
- QSAR Studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity data from analogs .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiadiazole derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from published analogs (e.g., 5-substituted thiadiazoles) to identify trends. Use clustering algorithms to group compounds by activity profiles.
- Stereoelectronic Analysis : Apply DFT calculations (Gaussian 09) to compare charge distribution and frontier molecular orbitals (HOMO/LUMO) between active/inactive derivatives.
- Experimental Validation : Synthesize focused libraries with systematic substituent variations (e.g., sulfonyl vs. sulfonamide groups) to isolate key SAR drivers .
Q. How can advanced spectral techniques elucidate degradation pathways under physiological conditions?
- Methodology :
- LC-MS/MS : Monitor hydrolytic degradation in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Identify metabolites via high-resolution MS.
- NMR Kinetic Studies : Track time-dependent changes in <sup>1</sup>H NMR spectra (e.g., disappearance of methylsulfonyl peaks).
- Stability Profiling : Use Arrhenius plots to predict shelf-life at varying temperatures .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., aqueous media, microwave-assisted reactions) to enhance yield and reduce waste .
- Data Reproducibility : Include triplicate measurements for biological assays and report statistical significance (p < 0.05).
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing and ensure proper disposal of hazardous intermediates (e.g., chlorinated byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
